Molecular Weight Increase of 149.2 g/mol vs. Unsubstituted Furan-2-amido Benzoate Provides Enhanced Physicochemical Differentiation
The target compound (MW 394.4 g/mol) possesses a molecular weight 149.2 g/mol greater than the unsulfonylated analog methyl 4-(furan-2-amido)benzoate (C13H11NO4; calculated MW 245.23 g/mol), attributable entirely to the morpholine-4-sulfonyl substituent [1]. This mass increment corresponds to an increase from 4 to 8 hydrogen bond acceptors and a TPSA expansion to 124 Ų, which directly influences aqueous solubility, membrane permeability, and target binding thermodynamics [1][2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 394.4 g/mol; 8 H-bond acceptors; TPSA 124 Ų; XLogP3 1.1 |
| Comparator Or Baseline | Methyl 4-(furan-2-amido)benzoate: MW 245.23 g/mol (calculated from C13H11NO4); 4 H-bond acceptors |
| Quantified Difference | ΔMW = +149.2 g/mol (+60.8%); ΔH-bond acceptors = +4; TPSA increase |
| Conditions | Computed physicochemical properties (PubChem/ChemAxon-compatible methodology) |
Why This Matters
The substantial molecular weight increase and additional hydrogen-bonding capacity directly affect solubility, permeability, and protein-binding profiles, making the target compound suitable for applications where the simpler analog fails to achieve adequate bioavailability or target engagement.
- [1] Kuujia. (n.d.). Cas no 1171525-23-7 (methyl 4-5-(morpholine-4-sulfonyl)furan-2-amidobenzoate). Retrieved April 29, 2026, from https://www.kuujia.com/cas-1171525-23-7.html View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
